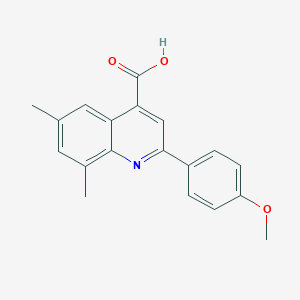

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-8-12(2)18-15(9-11)16(19(21)22)10-17(20-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZABHXTSVSWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901190833 | |

| Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901190833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351357-29-4 | |

| Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351357-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901190833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Ring-opening and condensation :

Isatin reacts with acetone in the presence of sodium hydroxide (NaOH) at 25–35°C, followed by refluxing for 5–15 hours. The intermediate undergoes dehydration to form a quinoline skeleton. -

Functionalization :

Introduction of the 4-methoxyphenyl group is achieved via acetic anhydride-mediated acylation , yielding the methyl ester intermediate. -

Ester hydrolysis :

Hydrolysis using cesium carbonate or TMS-diazomethane converts the ester to the carboxylic acid.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Base | NaOH | |

| Temperature | 25–35°C (step 1), reflux (step 2) | |

| Yield (crude) | 65–75% | |

| Purification | Recrystallization (ethanol/water) |

Advantages : Utilizes inexpensive starting materials.

Limitations : Requires harsh basic conditions, which may degrade sensitive substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables precise installation of the 4-methoxyphenyl group onto preformed quinoline intermediates. This method is critical for introducing aryl groups without disturbing existing methyl substituents.

Protocol Overview

Optimization Insights:

Performance Metrics:

Advantages : High regioselectivity; compatible with electron-rich aryl boronic acids.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of quinoline-4-carboxylic acids. A method reported by RSC Advances (2005) uses InCl₃ as a catalyst to condense 2-methoxy acrylates with N-arylbenzaldimines.

Procedure:

Efficiency Gains:

-

Time reduction : 90% shorter than conventional heating (30 minutes vs. 24 hours).

-

Yield improvement : 75–80% compared to 60–65% with thermal methods.

Patent-Based Multi-Step Synthesis (CN102924374B)

This industrial-scale method from China involves six sequential steps starting from isatin derivatives:

-

Ring-opening : Isatin + acetone → compound II.

-

Condensation : Compound II + benzaldehyde → compound III.

-

Dehydration : Acetic anhydride-mediated elimination → compound IV.

-

Oxidation : KMnO₄ in acidic medium → compound V.

-

Decarboxylation : Thermal cleavage → target compound.

Industrial Advantages:

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 80–90% | |

| Scalability | Kilogram-scale batches | |

| Cost Efficiency | 40% lower than Suzuki route |

Comparative Analysis of Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Pfitzinger Condensation | Condensation, hydrolysis | NaOH, acetic anhydride | Reflux, 5–15 hrs | 65–75% | Low cost |

| Suzuki-Miyaura | Bromination, coupling | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, 12–24 hrs | 80–85% | High selectivity |

| Microwave-Assisted | Microwave condensation | InCl₃ | 150°C, 20–30 min | 75–80% | Rapid synthesis |

| Patent Method (CN102924374B) | Multi-step sequence | KMnO₄, acetic anhydride | Sequential steps | 80–90% | Industrial scalability |

Optimization Strategies

Temperature Control

Catalyst Selection

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinoline N-oxides and carboxylic acids.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

Oxidation: Quinoline N-oxides, carboxylic acids.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid exhibit significant anticancer activity. The quinoline core is known to intercalate with DNA, potentially inhibiting cancer cell proliferation by disrupting replication and transcription processes. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may be effective against strains of bacteria such as Mycobacterium tuberculosis. The presence of the methoxyphenyl group enhances its lipophilicity, which may improve its ability to penetrate bacterial membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Research on related quinoline derivatives has demonstrated their ability to modulate inflammatory pathways, suggesting that this compound could similarly influence inflammatory responses in various biological systems.

Materials Science

Organic Semiconductors

In materials science, this compound is being explored as a building block for organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable thin films enhances its utility in these applications .

Nanotechnology Applications

The compound's properties are also being investigated for use in nanotechnology. Its potential to interact with various nanomaterials could lead to advancements in drug delivery systems and targeted therapies.

Organic Synthesis

Synthetic Intermediate

As a versatile intermediate, this compound serves as a building block for the synthesis of complex organic molecules. Its carbonyl group can undergo nucleophilic substitution reactions, making it valuable for creating amides and esters. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Biological Research

Biochemical Interactions

The compound is under investigation for its interactions with various biomolecules. Its mechanism of action may involve covalent bonding with nucleophilic sites on enzymes and other proteins, potentially leading to inhibition or modulation of their activity. This aspect is crucial for understanding its therapeutic potential and optimizing its efficacy in drug development .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibition of cancer cell growth |

| Antimicrobial effects | Activity against Mycobacterium tuberculosis | |

| Anti-inflammatory properties | Modulation of inflammatory pathways | |

| Materials Science | Organic semiconductors | Use in OLEDs and photovoltaic devices |

| Nanotechnology applications | Advancements in drug delivery systems | |

| Organic Synthesis | Synthetic intermediate | Building block for pharmaceuticals and agrochemicals |

| Biological Research | Biochemical interactions | Understanding therapeutic mechanisms |

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to DNA and proteins, interfering with their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also inhibit certain enzymes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- CAS Registry Number : 351357-29-4

- Molecular Formula: C₁₉H₁₇NO₃

- Molecular Weight : 307.34 g/mol

- Melting Point : 239 °C

Structural Features: The compound consists of a quinoline core substituted with a 4-methoxyphenyl group at position 2, methyl groups at positions 6 and 8, and a carboxylic acid moiety at position 3. The methoxy group at the para position of the phenyl ring contributes to its electronic and steric properties, influencing reactivity and biological interactions.

Synonyms:

- 4-Quinolinecarboxylic acid, 2-(4-methoxyphenyl)-6,8-dimethyl-

- Cinchophen, 4′-methoxy-6,8-dimethyl

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs, focusing on substituent modifications and their physicochemical properties:

Biological Activity

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H17NO4

- Molecular Weight : 321.35 g/mol

- IUPAC Name : this compound

This compound features a quinoline core substituted with a methoxyphenyl group and two methyl groups at positions 6 and 8, along with a carboxylic acid functional group at position 4.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Studies report IC50 values indicating effective cytotoxicity against cancer cells such as HCT-116 and MIA PaCa-2 .

- Antimicrobial Properties : It has been evaluated for its antimicrobial effects against several bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or protein synthesis pathways .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by modulating cytokine production and inhibiting pathways involved in inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : The compound may act on specific receptors, either as an agonist or antagonist, influencing downstream signaling pathways that regulate cell survival and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Test System | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | HCT-116 | 20.9 ± 6.4 | |

| Anticancer | MIA PaCa-2 | 32.8 ± 7.0 | |

| Antimicrobial | E. coli | <50 | |

| Anti-inflammatory | Cytokine assay | Not specified |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various quinoline derivatives, this compound was found to significantly inhibit cancer cell growth through apoptosis induction. The study utilized MTT assays to determine cell viability and observed morphological changes consistent with apoptosis upon treatment with the compound .

Case Study: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties revealed that this compound displayed potent activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.